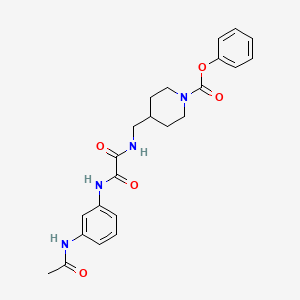

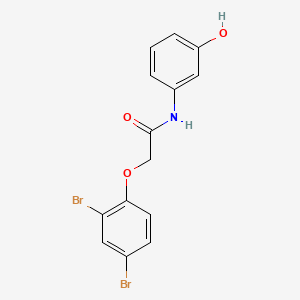

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the linear formula C20H23N3O5 . It’s a part of a class of compounds known as indole derivatives, which are aromatic compounds containing the indole nucleus and are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves various cyclization processes or domino reactions . A study has reported the synthesis of a series of BET bromodomains inhibitors with potent activities in both molecular and cellular assays based on a benzenesulfonamide scaffold .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.423 . More detailed physical and chemical properties are not available in the current resources.

科学的研究の応用

Antitumor Agents

A study by Alqasoumi et al. (2010) revealed the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, which demonstrated significant in vitro antitumor activity. Some compounds exhibited higher potency and efficacy than the reference drug Doxorubicin, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Human Beta3 Adrenergic Receptor Agonists

Research by Parmee et al. (2000) focused on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as potent, selective human beta3 adrenergic receptor agonists. This study identified compounds with significant selectivity and activity, highlighting the therapeutic potential of these derivatives in treating disorders associated with the beta3 adrenergic receptor (Parmee et al., 2000).

Antiparasitic Activity

A study by Pagliero et al. (2010) synthesized and characterized new tetrahydroquinoline derivatives with potential antiparasitic activity. Compounds showed interesting activity against Trypanosoma cruzi with low cytotoxicity, and moderate activity against Plasmodium falciparum, indicating these compounds as potential lead scaffolds for antiparasitic drugs (Pagliero et al., 2010).

Nonlinear Optical Properties

Ruanwas et al. (2010) explored the synthesis, characterization, and nonlinear optical properties of certain benzenesulfonate compounds, revealing potential optical limiting applications. This research contributes to the development of materials for optical technologies (Ruanwas et al., 2010).

Carbonic Anhydrase Inhibitors

Bruno et al. (2017) and others have investigated the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including tetrahydroquinoline derivatives. These studies have led to the design of compounds with remarkable inhibition and selectivity towards druggable isoforms of hCAs, suggesting applications in treating diseases such as glaucoma, epilepsy, and cancer (Bruno et al., 2017).

将来の方向性

特性

IUPAC Name |

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRFLTSMWRGNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)

![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)

![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)

![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)